molecular formula C11H10BrNO2 B100692 ethyl 5-bromo-1H-indole-2-carboxylate CAS No. 16732-70-0

ethyl 5-bromo-1H-indole-2-carboxylate

Cat. No. B100692
Key on ui cas rn: 16732-70-0
M. Wt: 268.11 g/mol
InChI Key: LWRLKENDQISGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097623B2

Procedure details

Oxalyl chloride (3.43 mL, 39.9 mmol) was added with stirring to DMF (30 mL) and CH2Cl2 (80 mL) at 0° C. After 20 min at 0° C., 5-bromoindole-2-carboxylic acid ethyl ester (10 g, 37.3 mmol) in DMF (80 mL), was added. The mixture was stirred at rt for 24 h and poured into NaHCO3 (aq, sat) and extracted with CH2Cl2. The combined extracts were washed with H2O and brine, dried (Na2SO4) and concentrated. Crystallisation from EtOH gave the sub-title compound. Yield 8.9 g (81%).
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=O.C(Cl)Cl.[CH2:10]([O:12][C:13]([C:15]1[NH:16][C:17]2[C:22](C=1)=[CH:21][C:20]([Br:24])=[CH:19][CH:18]=2)=[O:14])[CH3:11].C([O-])(O)=O.[Na+]>CN(C=O)C>[CH2:10]([O:12][C:13]([C:15]1[NH:16][C:17]2[C:18]([C:2]=1[CH:1]=[O:5])=[CH:19][C:20]([Br:24])=[CH:21][CH:22]=2)=[O:14])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)Br
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallisation from EtOH

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1C=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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